molecular formula C8H5BrN2O B1292649 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde CAS No. 1000340-35-1

4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde

Cat. No. B1292649
M. Wt: 225.04 g/mol
InChI Key: GVJOYNDJFISGTG-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a chemical compound that is part of the pyrrole and pyridine families. These heterocyclic structures are significant in medicinal chemistry due to their presence in various biologically active compounds. The bromine atom at the 4-position and the aldehyde group at the 3-position on the pyrrolopyridine scaffold make it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of pyrrole-3-carbaldehydes, which are structurally related to 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, can be achieved through a one-pot three-component reaction. This process involves the use of 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines in a palladium-catalyzed Sonogashira coupling reaction, followed by a silver-mediated annulation to access multifunctionalized pyrrole-3-carbaldehydes . Another method for synthesizing substituted pyrrole-2-carboxaldehydes, which shares the pyrrole core with the compound of interest, utilizes the dimer of 3-bromo-6-dimethylamino-1-azafulvene as a formal equivalent of lithiated pyrrole, leading to the formation of 4-mono- and 4,5-disubstituted pyrrole-2-carboxaldehydes .

Molecular Structure Analysis

The molecular structure of related bromo-imidazo[4,5-b]pyridine derivatives has been elucidated using NMR spectroscopy and confirmed by monocrystalline X-ray crystallography. Theoretical calculations, including DFT and TD-DFT methods, have been employed to understand the electronic properties of these compounds. Hirshfeld surface analysis has been used to determine intermolecular contacts, which is crucial for understanding the solid-state structure and potential interactions in the crystal lattice .

Chemical Reactions Analysis

The reactivity of brominated carbaldehydes can be explored through various reactions. For instance, 4-Bromo-1,6-methano annulene-3-carbaldehyde, a compound with a similar brominated aldehyde functionality, undergoes reactions with dinucleophiles to yield heteroanellated structures. This demonstrates the potential of brominated carbaldehydes to participate in ring-forming reactions, which could be applicable to the synthesis of complex heterocyclic systems . Additionally, 3-bromopyridine-4-carbaldehyde, which shares the bromine and aldehyde substituents with the compound , can be cyclized with carboxylic acids under carbon monoxide pressure in the presence of a palladium catalyst to form 3-oxo-1,3-dihydrofuro[3,4-c]pyridine derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde are not detailed in the provided papers, the properties of similar compounds can be inferred. Brominated heterocycles often exhibit high reactivity due to the presence of the bromine atom, which can be utilized in various cross-coupling reactions. The aldehyde group is typically reactive towards nucleophiles and can participate in condensation reactions. The physical properties such as melting point, solubility, and stability are influenced by the presence of these functional groups and the overall molecular structure.

Scientific Research Applications

Application in Cancer Therapy

  • Scientific Field: Oncology
  • Summary of the Application: 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde derivatives have been found to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application or Experimental Procedures: The specific derivative compound 4h was synthesized and tested for its inhibitory activity against FGFR1, 2, and 3 . The compound was also tested in vitro for its effects on breast cancer 4T1 cell proliferation, apoptosis, migration, and invasion .
  • Results or Outcomes: Compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25 and 712 nM for FGFR1, 2, 3, and 4 respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Application in Diabetes Treatment

  • Scientific Field: Endocrinology
  • Summary of the Application: Pyrrolo[3,4-c]pyridine derivatives, which include 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde, have been found to reduce blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
  • Methods of Application or Experimental Procedures: The specific compounds were synthesized and tested for their efficacy to reduce blood glucose .
  • Results or Outcomes: The compounds were found to be effective in reducing blood glucose, suggesting potential applications in the treatment of diabetes and other related conditions .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, and precautionary statements include P280;P305+P351+P338 .

properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJOYNDJFISGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646883
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde

CAS RN

1000340-35-1
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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